9-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves a multi-step process. One common method involves the condensation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in an organic solvent like ethanol. The mixture is refluxed for several hours, leading to the formation of the desired xanthene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the nitro group, converting it to an amine. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation, using reagents like nitric acid and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. For example, compounds with similar structures have shown promise as enzyme inhibitors, which could be useful in treating diseases like cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 9-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves interactions with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-3-methoxy-5-nitrobenzoic acid
- 2-bromo-1-(4-hydroxy-3-methoxy-5-nitrophenyl)ethanone
- Entacapone
Uniqueness
Compared to similar compounds, 9-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE stands out due to its unique xanthene core structure. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H27NO7 |
---|---|
Molecular Weight |
441.5g/mol |
IUPAC Name |
9-(4-hydroxy-3-methoxy-5-nitrophenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C24H27NO7/c1-23(2)8-14(26)20-17(10-23)32-18-11-24(3,4)9-15(27)21(18)19(20)12-6-13(25(29)30)22(28)16(7-12)31-5/h6-7,19,28H,8-11H2,1-5H3 |
InChI Key |
GGGGHYHIAAOWRH-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C(=C4)OC)O)[N+](=O)[O-])C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C(=C4)OC)O)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.